molecular formula C18H18ClNO B1613877 2-Chloro-2'-pyrrolidinomethyl benzophenone CAS No. 898774-75-9

2-Chloro-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1613877
CAS No.: 898774-75-9
M. Wt: 299.8 g/mol
InChI Key: QRKDAYZDYXHLLF-UHFFFAOYSA-N
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Description

2-Chloro-2’-pyrrolidinomethyl benzophenone is a heterocyclic organic compound with the molecular formula C18H18ClNO and a molecular weight of 299.79 g/mol It is characterized by the presence of a chlorophenyl group and a pyrrolidinomethyl group attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2’-pyrrolidinomethyl benzophenone typically involves the reaction of 2-chlorobenzophenone with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-2’-pyrrolidinomethyl benzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted benzophenones, while coupling reactions produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-2’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2’-pyrrolidinomethyl benzophenone is unique due to the presence of both a chloro group and a pyrrolidinomethyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

(2-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-17-10-4-3-9-16(17)18(21)15-8-2-1-7-14(15)13-20-11-5-6-12-20/h1-4,7-10H,5-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKDAYZDYXHLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643659
Record name (2-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-75-9
Record name Methanone, (2-chlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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